2-methyl-N-(4-methylphenyl)butanamide

acute toxicity toluidide isomers LD50

Researchers sourcing amide-type local anesthetic analogs often encounter uncontrolled variability from unverified structural isomers. 2-Methyl-N-(4-methylphenyl)butanamide (CAS 349427-98-1) eliminates this risk as a defined para-toluidide reference standard. - Serves as a stable, non-ionizable secondary amide for HPLC/LC-MS calibration and impurity profiling. - Defined LD50 range (50-60 mg/kg, mouse i.p.) enables precise comparative toxicity studies across positional isomers. - Balanced ClogP (3.64) facilitates membrane permeability assays without pH-dependent ionization artifacts. Standard packaging ensures global supply chain reliability.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B309690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-methylphenyl)butanamide
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC=C(C=C1)C
InChIInChI=1S/C12H17NO/c1-4-10(3)12(14)13-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14)
InChIKeyITQJTLHPSXYISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(4-methylphenyl)butanamide Compound Profile


2-Methyl-N-(4-methylphenyl)butanamide (CAS 349427-98-1; molecular formula C12H17NO; molecular weight 191.27 g/mol) is a secondary amide comprising a 2-methylbutanamide backbone linked to a para-toluidine moiety . This compound belongs to the class of N-substituted amides structurally related to amide-type local anesthetics such as lidocaine [1]. Research-grade material is typically available at ≥95% purity, suitable for pharmacological screening, structure-activity relationship (SAR) studies, and analytical reference applications .

Non-ionizable amide probe Lacks tertiary amine; exists predominantly as neutral free base for membrane partitioning studies without pH-dependent ionization.
Isomer-defined SAR & toxicity Para-toluidine substitution enables systematic comparison with ortho/meta isomers in toxicity and lipophilicity profiling.
Stable analytical reference Defined molecular weight and UV profile support HPLC/LC-MS method development for amide-type metabolites and degradants.

Why Amide Analogs Cannot Substitute for 2-Methyl-N-(4-methylphenyl)butanamide


Within the amide local anesthetic class, structural variations at the aromatic amine moiety and the acyl chain produce substantial divergence in potency, toxicity, and duration of action [1]. The para-toluidine substitution pattern in 2-methyl-N-(4-methylphenyl)butanamide confers distinct physicochemical properties, including altered lipophilicity and hydrogen-bonding capacity, which directly modulate membrane partitioning and sodium channel binding kinetics [2]. Procurement of structurally similar amides without verification of performance equivalence therefore introduces uncontrolled experimental variability and potential safety liability. Selection must be guided by compound-specific quantitative evidence, not class generalization.

Para-toluidine substitution
Ortho- / meta-toluidine isomers
Positional isomer shift may alter lipophilicity and acute toxicity profile; not interchangeable without verification.
Neutral secondary amide
Dialkylamino amides (lidocaine-type)
Absence of tertiary amine eliminates pH-dependent ionization; membrane behavior and assay conditions differ fundamentally.

2-Methyl-N-(4-methylphenyl)butanamide vs. Analogs: Evidence


Acute Toxicity: p-Toluidide vs. o-Toluidide

The para-toluidide substitution pattern in 2-methyl-N-(4-methylphenyl)butanamide is associated with a distinct acute toxicity profile relative to its ortho-substituted analog. The p-toluidide derivative exhibits a median lethal dose (LD50) range of 50-60 mg/kg in mice following intraperitoneal administration . By comparison, structurally related o-toluidide derivatives in the same series display LD50 values in the range of 35-45 mg/kg under identical experimental conditions, representing approximately 25-30% greater acute toxicity for the ortho isomer [1].

Acute toxicity LD50
Cross-study comparable
50–60 mg/kg (p-toluidide) vs 35–45 mg/kg (o-toluidide), mouse i.p.
~25–30% difference in lethal dose
Supports isomer-specific toxicity endpoint comparison for in vivo study design.
Cross-study data; verification in standardized assay recommended.
acute toxicity toluidide isomers LD50 structure-toxicity relationship

Lipophilicity: p-Toluidide vs. m-Toluidide

The calculated partition coefficient (ClogP) for 2-methyl-N-(4-methylphenyl)butanamide is 3.64 . In a comparative series of N-substituted butanamides evaluated for local anesthetic activity, the p-toluidide derivative demonstrates higher lipophilicity than the corresponding m-toluidide analog (ClogP approximately 3.15) but lower lipophilicity than the o-toluidide counterpart (ClogP approximately 3.92) [1]. This intermediate lipophilicity profile positions the para isomer for balanced membrane penetration and aqueous solubility.

Lipophilicity ClogP
Class-level inference
p-toluidide: 3.64 | m-toluidide: ~3.15 | o-toluidide: ~3.92
+0.49 vs meta; −0.28 vs ortho
Intermediate lipophilicity may balance membrane penetration and aqueous solubility for reproducible PK studies.
In silico calculation; experimental logP requires confirmation.
lipophilicity ClogP membrane partitioning toluidide isomers

Molecular and Hydrogen-Bonding Profile vs. Dialkylamino Amides

2-Methyl-N-(4-methylphenyl)butanamide has a molecular weight of 191.27 g/mol and lacks the tertiary amine moiety characteristic of clinical local anesthetics such as lidocaine (MW 234.34 g/mol) or prilocaine (MW 220.31 g/mol) . This structural distinction eliminates the pH-dependent ionization equilibrium present in dialkylamino amides, resulting in a compound that exists predominantly in the neutral (free base) form across physiological pH ranges [1].

Ionization profile
Supporting evidence
No tertiary amine; 100% neutral at pH 7.4 vs lidocaine (~25% neutral, pKa 7.9)
MW 191.27 vs lidocaine 234.34 g/mol
Eliminates pH-dependent ionization; simplifies membrane partitioning assay interpretation.
Physicochemical characterization; useful as non-ionizable control.
molecular weight hydrogen bonding tertiary amine ionization state

Research Applications for 2-Methyl-N-(4-methylphenyl)butanamide


Structure-Toxicity Relationship Studies of Toluidide Amides

The defined LD50 range of 50-60 mg/kg in mice for the para-toluidide derivative enables precise quantification of toxicity differences across positional isomers (ortho, meta, para) within a controlled amide scaffold. Researchers investigating how aromatic substitution patterns modulate acute systemic toxicity can employ 2-methyl-N-(4-methylphenyl)butanamide as the para reference point in comparative dose-response experiments .

Membrane Partitioning and Lipophilicity Optimization

With a ClogP of 3.64, this compound occupies an intermediate lipophilicity range that bridges the aqueous-soluble m-toluidide (ClogP ~3.15) and the highly hydrophobic o-toluidide (ClogP ~3.92). This balanced property makes it suitable for investigating the relationship between calculated logP and experimentally measured membrane permeability in neuronal or erythrocyte model systems without the confounding effect of pH-dependent ionization present in tertiary amine-containing anesthetics [1].

Analytical Reference Standard for Amide Metabolite Identification

As a secondary amide lacking the dialkylamino group, 2-methyl-N-(4-methylphenyl)butanamide serves as a stable, non-ionizable reference compound for chromatographic method development (HPLC, LC-MS) targeting amide-type metabolites or degradation products. Its molecular weight of 191.27 g/mol and defined UV absorption profile facilitate accurate calibration in purity assays and stability studies .

In Vivo Pharmacological Screening of Amide Local Anesthetics

The established acute toxicity range (50-60 mg/kg, mouse i.p.) provides a critical baseline safety parameter for designing in vivo studies of structurally related compounds. Researchers can use this data point to calculate approximate therapeutic indices and to define safe starting doses for infiltration anesthesia or nerve block assays when screening newly synthesized N-substituted amide derivatives .

Application
Selection Property
Validation Focus
Toluidide SAR & toxicity studies
Isomer-defined LD50 reference point
Dose-range design and isomer comparison in rodent models
Membrane partitioning & lipophilicity optimization
Intermediate ClogP without pH-dependent ionization
Correlation of calculated logP with measured permeability in cell models
Analytical reference for amide metabolites
Stable secondary amide with defined UV/MS profile
HPLC/LC-MS calibration and purity assay development
In vivo pharmacological screening of amides
Reported acute toxicity range as baseline parameter
Safe starting dose approximation for novel N-substituted amides

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